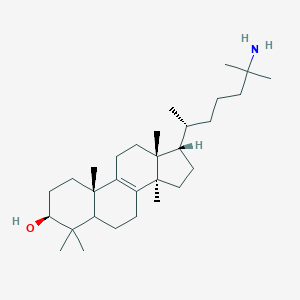
25-Aminolanosterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25-Aminolanosterol (25-AL) is a sterol derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological properties that make it a promising tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of 25-Aminolanosterol is not fully understood, but it is believed to involve its interaction with cholesterol-binding proteins and enzymes. This compound has been shown to bind to the cholesterol recognition/interaction amino acid consensus (CRAC) motif, which is present in many cholesterol-binding proteins. This interaction may lead to changes in the conformation and activity of these proteins, ultimately affecting various cellular processes.
Effets Biochimiques Et Physiologiques
25-Aminolanosterol has been found to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification. This inhibition may lead to a decrease in cholesterol esterification and accumulation of free cholesterol in cells. Additionally, 25-Aminolanosterol has been shown to affect the activity of various membrane proteins, including ion channels and transporters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 25-Aminolanosterol in lab experiments is its ability to mimic cholesterol in many biological systems. This compound has been shown to interact with many of the same proteins and enzymes as cholesterol, making it a valuable tool for investigating cholesterol metabolism and its role in various diseases. Additionally, 25-Aminolanosterol is relatively stable and easy to synthesize, making it a convenient compound to work with.
However, there are also limitations to using 25-Aminolanosterol in lab experiments. For example, its low yield and high cost may limit its use in large-scale experiments. Additionally, its potential toxicity and off-target effects need to be carefully evaluated before use in vivo.
Orientations Futures
There are many potential future directions for research on 25-Aminolanosterol. One area of interest is its potential as a therapeutic agent for various diseases, such as atherosclerosis and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 25-Aminolanosterol and its interactions with cholesterol-binding proteins and enzymes. Finally, the development of new synthesis methods for 25-Aminolanosterol may lead to improved yields and lower costs, making it a more widely used tool in scientific research.
Méthodes De Synthèse
The synthesis of 25-Aminolanosterol involves a series of chemical reactions starting with cholesterol. The first step involves the oxidation of cholesterol to form cholest-5-en-3β-ol-7-one. This intermediate is then reduced to cholest-5-en-3β-ol-7α-amine using sodium borohydride. The final step involves the acetylation of the amine group to form 25-Aminolanosterol. The overall yield of this synthesis method is around 10%.
Applications De Recherche Scientifique
25-Aminolanosterol has been found to have a wide range of scientific research applications. One of the most promising areas of research is its potential as a cholesterol analog. This compound has been shown to interact with various cholesterol-binding proteins and enzymes, leading to a better understanding of cholesterol metabolism and its role in various diseases. Additionally, 25-Aminolanosterol has been used as a probe to study the structure and function of membrane proteins, as well as a tool for investigating the role of cholesterol in membrane biophysics.
Propriétés
Numéro CAS |
104987-51-1 |
|---|---|
Nom du produit |
25-Aminolanosterol |
Formule moléculaire |
C30H53NO |
Poids moléculaire |
443.7 g/mol |
Nom IUPAC |
(3S,10S,13R,14R,17S)-17-[(2R)-6-amino-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H53NO/c1-20(10-9-16-26(2,3)31)21-13-18-30(8)23-11-12-24-27(4,5)25(32)15-17-28(24,6)22(23)14-19-29(21,30)7/h20-21,24-25,32H,9-19,31H2,1-8H3/t20-,21+,24?,25+,28-,29-,30+/m1/s1 |
Clé InChI |
IHJMWZWIJOZWNP-XCNLKJTESA-N |
SMILES isomérique |
C[C@H](CCCC(C)(C)N)[C@@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
SMILES |
CC(CCCC(C)(C)N)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
SMILES canonique |
CC(CCCC(C)(C)N)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Synonymes |
25-ALS 25-aminolanosterol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



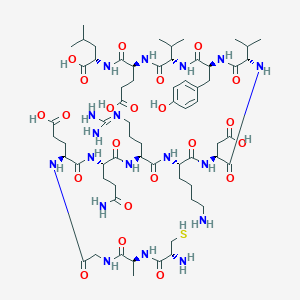



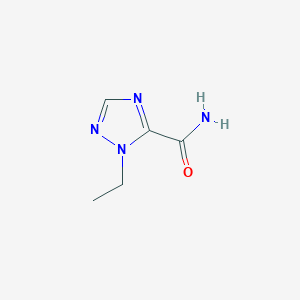
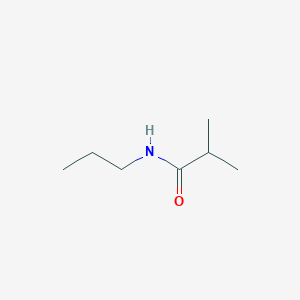
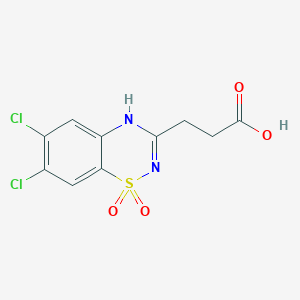

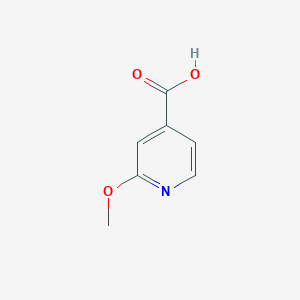
![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)
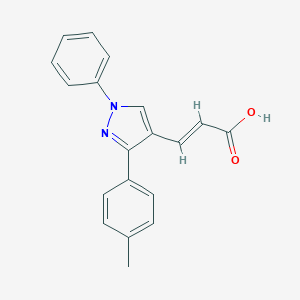


![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)